![molecular formula C27H49N3O8 B1375040 4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid CAS No. 438553-50-5](/img/structure/B1375040.png)
4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid
Vue d'ensemble
Description
4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C27H49N3O8 and its molecular weight is 543.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid (CAS: 438553-50-5), commonly referred to as NODAGA(tBu)3, is a bifunctional chelating agent with significant applications in radiopharmaceuticals and bioconjugation. Its unique structure allows for the coordination of metal ions, making it valuable in medical imaging and targeted therapy.
- Molecular Formula : C27H49N3O8
- Molecular Weight : 543.69 g/mol
- CAS Number : 438553-50-5
- Purity : Typically >95% (HPLC)
NODAGA(tBu)3 functions primarily as a chelator for radiometals such as gallium-68 and copper-64. The compound’s triazonan core facilitates the stable binding of these metals, which can be utilized in positron emission tomography (PET) imaging and targeted alpha therapy (TAT). The tert-butoxy groups enhance lipophilicity, aiding in cellular uptake and biodistribution.
In Vitro Studies
Research indicates that NODAGA(tBu)3 exhibits significant biological activity in various cancer models. For instance, studies on prostate-specific membrane antigen (PSMA) targeting have demonstrated that derivatives of NODAGA show high binding affinity and specificity for PSMA-positive cells.
Table 1: Binding Affinity of NODAGA Derivatives
Compound | IC50 (nM) | Target |
---|---|---|
PSMA-617-NODA | 64 | PSMA |
PSMA-617-RESCA | 20 | PSMA |
These findings suggest that NODAGA derivatives can be effective in delivering therapeutic agents specifically to cancer cells expressing PSMA.
In Vivo Studies
In vivo biodistribution studies using xenograft models have shown promising results. For example, a comparative analysis between [^18F]F-PSMA-1007 and [^18F]F-PSMA-617-NODA demonstrated that the latter had superior uptake in tumor tissues with rapid clearance from non-target organs.
Table 2: In Vivo Biodistribution of Radiotracers
Tissue | [^18F]F-PSMA-1007 (SUV mean) | [^18F]F-PSMA-617-NODA (SUV mean) |
---|---|---|
Muscle | 0.23 ± 0.03 | 0.15 ± 0.05 |
Heart | 0.38 ± 0.09 | 0.30 ± 0.03 |
Liver | 0.50 ± 0.04 | 0.22 ± 0.02 |
These results indicate that NODAGA derivatives not only enhance imaging capabilities but also reduce off-target effects, which is crucial for minimizing side effects in therapeutic applications.
Case Studies
- Prostate Cancer Imaging : A study published in Bioconjugate Chemistry highlighted the use of NODAGA-tethered radiotracers for PET imaging in prostate cancer models, demonstrating enhanced tumor visualization and lower salivary gland uptake compared to traditional tracers .
- Therapeutic Applications : Another research effort focused on utilizing NODAGA derivatives for targeted alpha therapy, showing promising results in reducing tumor growth rates in preclinical models while sparing healthy tissues .
Applications De Recherche Scientifique
Radiopharmaceutical Development
One of the primary applications of S-NODAGA(tBu)3 is in the field of radiopharmaceuticals. The compound serves as a chelator for radiometals, which are crucial for imaging and therapeutic applications in nuclear medicine. It can form stable complexes with isotopes such as Gallium-68 and Lutetium-177, enabling targeted delivery of therapeutic agents to specific tissues or tumors.
Key Findings:
- Stability : Studies have shown that complexes formed with S-NODAGA(tBu)3 exhibit high stability under physiological conditions, making them suitable for in vivo applications .
- Targeting : The ability to conjugate with biomolecules (like peptides or antibodies) enhances the targeting capabilities of radiopharmaceuticals, improving diagnostic accuracy and treatment efficacy .
Bioconjugation Strategies
S-NODAGA(tBu)3 is also utilized in bioconjugation processes where it can be attached to various biomolecules. This property allows for the modification of proteins and peptides for enhanced functionality.
Applications Include:
- Drug Delivery Systems : By conjugating S-NODAGA(tBu)3 with therapeutic agents, researchers can create targeted drug delivery systems that minimize side effects and improve therapeutic outcomes.
- Immunoassays : The compound can be used in the development of immunoassays where it serves as a label for detecting specific biomolecules .
Chemical Biology Research
The compound plays a role in chemical biology studies, particularly in understanding protein interactions and cellular processes.
Research Insights:
- Fluorescence Labeling : S-NODAGA(tBu)3 can be utilized as a fluorescent probe to study biological interactions at the molecular level.
- Mechanistic Studies : Its unique structure allows researchers to explore various biochemical pathways and mechanisms within cells .
Case Study 1: Development of Gallium-68 Radiopharmaceuticals
Recent studies have highlighted the successful application of S-NODAGA(tBu)3 in developing Gallium-68 labeled peptides for PET imaging. The resulting compounds demonstrated excellent biodistribution profiles and high tumor uptake in preclinical models.
Property | Value |
---|---|
Radiolabel | Gallium-68 |
Tumor Uptake | >10% ID/g |
Stability | >95% after 24h |
Case Study 2: Targeted Drug Delivery
In a study focusing on targeted cancer therapy, S-NODAGA(tBu)3 was conjugated with a chemotherapeutic agent. The results indicated enhanced accumulation of the drug at tumor sites compared to non-targeted delivery methods.
Metric | Conjugated Drug | Free Drug |
---|---|---|
Tumor Concentration | 15 mg/kg | 5 mg/kg |
Side Effects | Minimal | Significant |
Propriétés
IUPAC Name |
4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGPCATMVZKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.